4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol
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Overview
Description
4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol is a synthetic organic compound with the molecular formula C({15})H({14})BrNO(_{3}) and a molecular weight of 336.18 g/mol . This compound features a brominated phenol group and a benzodioxin moiety, making it of interest in various fields of chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol typically involves the following steps:
Formation of Benzodioxin Moiety: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Aminomethylation: The final step involves the aminomethylation of the brominated phenol with the benzodioxin derivative, typically using formaldehyde and a secondary amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxin moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The brominated phenol group can participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Similar brominated phenol structure but lacks the benzodioxin moiety.
2,3-Dihydro-1,4-benzodioxin-6-ylamine: Contains the benzodioxin moiety but lacks the brominated phenol group.
Uniqueness
4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol is unique due to the combination of its brominated phenol and benzodioxin structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications.
Properties
IUPAC Name |
4-bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-11-1-3-13(18)10(7-11)9-17-12-2-4-14-15(8-12)20-6-5-19-14/h1-4,7-8,17-18H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKBEDCPDPUBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NCC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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